N-(3-acetylphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide
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Description
N-(3-acetylphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is a chemical compound with the molecular weight of 377.44 . The IUPAC name for this compound is N-(3-acetylphenyl)-6-(4-oxo-3(4H)-quinazolinyl)hexanamide .
Molecular Structure Analysis
The InChI code for this compound is1S/C22H23N3O3/c1-16(26)17-8-7-9-18(14-17)24-21(27)12-3-2-6-13-25-15-23-20-11-5-4-10-19(20)22(25)28/h4-5,7-11,14-15H,2-3,6,12-13H2,1H3,(H,24,27)
.
Scientific Research Applications
Antitumor Activity
Quinazolinone derivatives have demonstrated significant antitumor activity across various cancer cell lines. A novel series of 3-benzyl-substituted-4(3H)-quinazolinones were synthesized and showed broad-spectrum antitumor activity, with some compounds being 1.5–3.0-fold more potent compared to the positive control 5-FU. These compounds exhibited selective activities toward CNS, renal, and breast cancer cell lines, as well as leukemia cell lines. Molecular docking studies indicated that certain compounds inhibited the growth of melanoma cell lines through inhibition of B-RAF kinase, similar to known inhibitors (Al-Suwaidan et al., 2016).
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of quinazolinone derivatives. New compounds were synthesized and screened for their antibacterial and antifungal activities against a variety of pathogens, showing significant activity. This highlights the potential of quinazolinone derivatives as lead compounds for developing new antimicrobial agents (Desai, Shihora, & Moradia, 2007).
Pharmacological Properties
Quinazolinone derivatives have been studied for various pharmacological properties, including hypnotic, anticonvulsant, and antidepressant activities. Derivatives containing an "in-built" fragment of amino acid glycine as a pharmacophore showed significant central neurotropic effects. Some compounds revealed high anticonvulsant properties and were not inferior to classical anticonvulsant drugs. This suggests that these derivatives are promising for further research into new biologically active substances with potential therapeutic applications (Ovsjanykova et al., 2016).
properties
IUPAC Name |
N-(3-acetylphenyl)-6-(4-oxoquinazolin-3-yl)hexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-16(26)17-8-7-9-18(14-17)24-21(27)12-3-2-6-13-25-15-23-20-11-5-4-10-19(20)22(25)28/h4-5,7-11,14-15H,2-3,6,12-13H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDZVFKANJWQSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CCCCCN2C=NC3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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